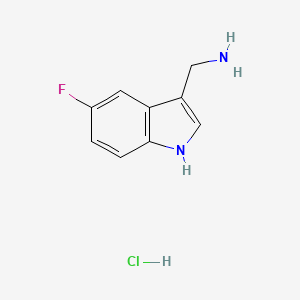

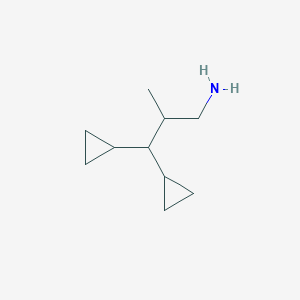

![molecular formula C6H6N4O B2784595 6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1343323-60-3](/img/structure/B2784595.png)

6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one” is a derivative of triazolopyridine . Triazolopyridine derivatives are an important class of organic compounds used in various biochemical, clinical, and pharmaceutical applications . They have been recognized as antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, herbicidal agents, as well as adenosine receptors or HIF prolyl hydrolase and myeloperoxidase inhibitors .

Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . The compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell . The asymmetric unit contains two 1,2,4-triazolo [4,3- a ]pyridin-3-amine molecules linked via N–H⋯N hydrogen bonds with a R 22 (8) graph .Scientific Research Applications

Optical Sensors and Biological Applications

Heterocyclic compounds, including derivatives of pyrimidine and triazole, have been extensively studied for their roles as optical sensors and in various biological applications. Pyrimidine derivatives, in particular, are recognized for their exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable as sensing probes. These compounds' biological and medicinal applications are diverse, ranging from their use in optical sensing technologies to their role in developing pharmaceuticals and agricultural products. The research by Jindal and Kaur (2021) in Coordination Chemistry Reviews provides a comprehensive review of pyrimidine-based optical sensors, covering literature from 2005 to 2020 and highlighting the significant role of these derivatives in both sensing and biological contexts (Jindal & Kaur, 2021).

Synthesis and Industrial Applications

The synthesis and industrial applications of amino-1,2,4-triazoles, which are closely related to the structure of "6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one," have been the subject of extensive research. These compounds serve as the foundational material for the fine organic synthesis industry, finding applications in the production of pharmaceuticals, dyes, high-energy materials, and agricultural products. Nazarov et al. (2021) provided an in-depth review of the industrial use and synthetic approaches for amino-1,2,4-triazoles, emphasizing their widespread application in agriculture and medicine. This review highlights the versatility and importance of these compounds in creating various products, including antimicrobial drugs and plant protection agents (Nazarov et al., 2021).

Patent Review on Triazole Derivatives

The patent landscape for triazole derivatives, including those related to "this compound," provides insight into the innovative applications and synthetic methods developed in recent years. Ferreira et al. (2013) reviewed patents on triazole families, highlighting their significant biological activities and the interest from pharmaceutical companies in developing new synthesis methods and evaluating potential uses. This review underscores the triazoles' role in creating new drugs with diverse biological activities, demonstrating the ongoing research and development efforts in this area (Ferreira et al., 2013).

Mechanism of Action

Target of Action

Triazolopyridine derivatives, a group that includes this compound, have been recognized as inhibitors of various targets such as adenosine receptors , HIF prolyl hydrolase , and myeloperoxidase . These targets play crucial roles in various biochemical processes, including signal transduction, oxygen sensing, and immune response, respectively .

Mode of Action

One of its congeners was found to be a potent and selective inhibitor of synaptosomal uptake of 5-hydroxytryptamine . This suggests that it may interact with its targets by inhibiting their normal function, leading to changes in cellular processes .

Biochemical Pathways

Given the targets mentioned above, it can be inferred that this compound may influence pathways related to signal transduction, oxygen sensing, and immune response . The downstream effects of these pathway alterations would depend on the specific cellular context and the extent of target inhibition .

Result of Action

Based on the potential targets and mode of action, it can be inferred that this compound may alter cellular processes related to signal transduction, oxygen sensing, and immune response .

properties

IUPAC Name |

6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c7-4-1-2-5-8-9-6(11)10(5)3-4/h1-3H,7H2,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUWEJSMNWCOHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=O)N2C=C1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

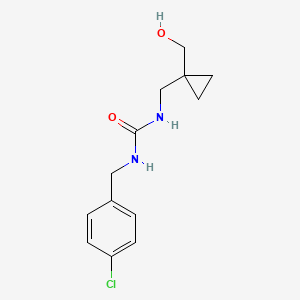

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2784519.png)

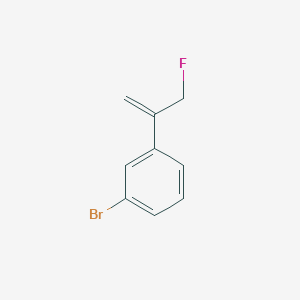

![4-methoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2784520.png)

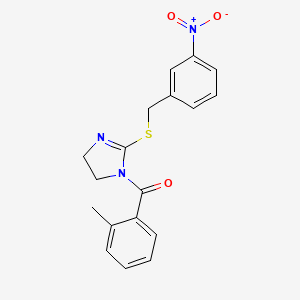

![Methyl 7-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2784525.png)

![N-(2-bromo-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2784527.png)

![3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2784531.png)

![3-nitro-4-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2784533.png)